Mal-PEG1-N-Hydroxysuccinimide ester is a versatile compound utilized primarily in bioconjugation applications, particularly in the development of antibody-drug conjugates and proteolysis-targeting chimeras. This compound consists of a polyethylene glycol (PEG) chain linked to a N-hydroxysuccinimide (NHS) ester, which provides amine-reactivity essential for conjugating with various biomolecules. The NHS ester group facilitates the formation of stable amide bonds with primary amines, making it an effective linker in protein chemistry.
Mal-PEG1-N-Hydroxysuccinimide ester is commercially available from various suppliers, including TargetMol and MedChemExpress, where it is classified as a cleavable PEG-based linker. Its molecular weight is approximately 310.26 g/mol, and it has the chemical formula C₁₃H₁₄N₂O₇. The compound is stored as a powder at -20°C and can be kept in solution at -80°C for extended periods .
The synthesis of Mal-PEG1-N-Hydroxysuccinimide ester typically involves the coupling of a carboxylic acid derivative with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent. This process generates the NHS ester, which can then be reacted with a PEG spacer to form the final product. The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS ester, which can occur rapidly in aqueous environments.
This synthetic approach allows for precise control over the length of the PEG chain and the functionalization of the resulting compound .
Mal-PEG1-N-Hydroxysuccinimide ester features a linear structure consisting of a PEG segment connecting to an NHS functional group. The presence of the NHS group endows the compound with its reactivity towards primary amines.
Mal-PEG1-N-Hydroxysuccinimide ester reacts readily with primary amines under physiological conditions (pH 7.2 to 9). The reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon of the NHS group, resulting in the formation of a stable amide bond while releasing N-hydroxysuccinimide as a byproduct.
Key Reaction Steps:
The mechanism by which Mal-PEG1-N-Hydroxysuccinimide ester functions involves its reactivity with primary amines to facilitate bioconjugation:
This mechanism allows for site-specific labeling and modification of proteins, enhancing their therapeutic potential .
Mal-PEG1-N-Hydroxysuccinimide ester possesses several notable physical and chemical properties:
Mal-PEG1-N-Hydroxysuccinimide ester is widely used in various scientific applications:
The versatility and efficiency of Mal-PEG1-N-Hydroxysuccinimide ester make it an invaluable tool in modern biochemical research and therapeutic development .
Mal-PEG1-NHS ester (C₁₃H₁₄N₂O₇; MW 310.26 g/mol; CAS 1807518-72-4) is a heterobifunctional crosslinker featuring three modular domains: an amine-reactive N-hydroxysuccinimide (NHS) ester, a thiol-reactive maleimide group, and a short polyethylene glycol (PEG) spacer. The NHS ester enables covalent conjugation with primary amines (-NH₂) on proteins, antibodies, or amine-modified oligonucleotides, forming stable amide bonds. Conversely, the maleimide group undergoes Michael addition with sulfhydryl groups (-SH) at physiological pH (6.5–7.5), generating stable thioether adducts [3] [5]. The central ethylene glycol unit (-CH₂CH₂O-) acts as a minimal hydrophilic spacer, enhancing aqueous solubility without significantly increasing molecular bulk [1] [4].
Table 1: Structural and Chemical Properties of Mal-PEG1-NHS Ester
Property | Specification |
---|---|
Molecular Formula | C₁₃H₁₄N₂O₇ |
Molecular Weight | 310.26 g/mol |
CAS Number | 1807518-72-4 |
Reactive Groups | NHS ester (amine-reactive), Maleimide (thiol-reactive) |
PEG Length | Monomeric ethylene glycol unit |
Purity | ≥95% (typically >97% by HPLC) [3] [4] |
Solubility | Soluble in DMSO, aqueous buffers [4] |
The evolution of Mal-PEG1-NHS ester parallels advancements in antibody-drug conjugate (ADC) and targeted drug delivery research. Early bifunctional linkers (e.g., SMCC, introduced in trastuzumab emtansine) lacked hydrophilic spacers, contributing to aggregation and reduced bioavailability. The integration of PEG spacers addressed these limitations by shielding hydrophobic payloads and improving conjugate solubility [8]. While longer PEG chains (e.g., PEG12, PEG24) were initially explored for enhanced solubility, studies revealed that minimal PEGylation (PEG1–PEG3) optimally balances hydrophilicity, steric effects, and pharmacokinetics. Mal-PEG1-NHS ester emerged as a niche reagent for applications requiring minimal steric perturbation, such as stabilizing small-molecule conjugates or modulating cell-penetrating peptides [3] [8]. Its design reflects a trend toward "stealth" linkers that minimize immunogenicity while maximizing payload efficiency.
Mal-PEG1-NHS ester addresses two critical challenges in bioconjugation: hydrophobicity mitigation and site-specificity. The PEG1 spacer reduces hydrophobic interactions between conjugated molecules, decreasing aggregation and non-specific binding [1] [5]. Its short length is particularly advantageous for conjugates requiring proximity between functional domains, such as:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7